1-Benzyl-3-ethylazetidin-3-ol CAS 1479587-49-9 properties
1-Benzyl-3-ethylazetidin-3-ol CAS 1479587-49-9 properties
Advanced Building Block for Medicinal Chemistry & Fragment-Based Drug Discovery
Executive Summary
1-Benzyl-3-ethylazetidin-3-ol (CAS 1479587-49-9) is a specialized heterocyclic building block characterized by a strained four-membered azetidine ring.[1][2] It features a tertiary alcohol at the 3-position and an N-benzyl protecting group. This compound is increasingly valued in medicinal chemistry as a bioisostere for gem-dimethyl groups or larger saturated heterocycles (like piperidines), offering a method to modulate lipophilicity (LogP) and metabolic stability without significantly increasing molecular weight.
This guide details the physicochemical profile, synthesis methodologies, and strategic applications of CAS 1479587-49-9, designed for researchers optimizing lead compounds in oncology (JAK/STAT pathways) and CNS indications.
Chemical Identity & Physicochemical Properties
The introduction of the ethyl group at the C3 position creates a quaternary center, a structural motif often associated with improved selectivity in protein-ligand interactions due to restricted conformational flexibility.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 1-Benzyl-3-ethylazetidin-3-ol |
| CAS Number | 1479587-49-9 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| SMILES | CCC1(CN(C1)Cc2ccccc2)O |
| Appearance | Viscous oil or low-melting solid (Predicted) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
Table 2: Predicted Physicochemical Parameters
Note: Values are calculated based on structural consensus for 3-substituted azetidines.
| Parameter | Value | Significance in Drug Design |
|---|---|---|
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Basic) | ~8.5 - 9.0 | Tertiary amine protonates at physiological pH; good solubility. |
| TPSA | ~23 Ų | Low polar surface area, favoring membrane permeability. |
| H-Bond Donors | 1 (OH) | Critical for H-bond interactions with receptor pockets. |
Synthesis & Manufacturing Methodologies
The most authoritative and scalable route to 1-Benzyl-3-ethylazetidin-3-ol involves the Grignard addition to the corresponding ketone. This method is preferred over ring-closure of chlorohydrins for this specific substitution pattern because it allows for late-stage diversification of the C3 substituent.
Core Synthesis Pathway
The synthesis relies on the nucleophilic attack of Ethylmagnesium bromide (EtMgBr) on the electrophilic carbonyl carbon of 1-Benzylazetidin-3-one .
Figure 1: Synthesis Workflow (DOT Visualization)
Caption: Figure 1. Nucleophilic addition of ethyl Grignard to the azetidinone scaffold to generate the tertiary alcohol.
Detailed Experimental Protocol
Standardized protocol for 3-substituted-3-hydroxyazetidines.
Reagents:
-
1-Benzylazetidin-3-one (1.0 eq)
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Ethylmagnesium bromide (1.2 - 1.5 eq, 3.0 M in Et₂O or THF)
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Anhydrous THF (Solvent)[3]
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Saturated NH₄Cl (Quench)[3]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Dissolution: Charge the flask with 1-Benzylazetidin-3-one (e.g., 5.0 g) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath) to suppress side reactions (e.g., enolization).
-
Addition: Transfer Ethylmagnesium bromide into the addition funnel under nitrogen. Add dropwise to the ketone solution over 30 minutes. Maintain internal temperature below -60°C.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS for disappearance of the ketone.
-
Quenching: Carefully quench the reaction at 0°C by dropwise addition of saturated aqueous NH₄Cl (20 mL). Caution: Exothermic.[3]
-
Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to yield 1-Benzyl-3-ethylazetidin-3-ol .
Validation Check:
-
¹H NMR (CDCl₃): Look for the disappearance of the ketone C=O signal and the appearance of the ethyl group signals (triplet ~0.9 ppm, quartet ~1.6 ppm) and the benzyl methylene singlet (~3.6 ppm).
Applications in Drug Discovery
Bioisosteric Replacement
This compound serves as a sp³-rich scaffold . In modern drug design, increasing the fraction of sp³ hybridized carbons (Fsp³) is correlated with improved clinical success rates by enhancing solubility and reducing "flat" aromatic structures that often lead to non-specific binding.
-
Gem-Dimethyl Replacement: The 3-ethyl-3-hydroxy motif can mimic a gem-dimethyl group but provides a hydrogen-bond donor (OH) to interact with specific residues (e.g., serine/threonine) in the binding pocket.
-
Conformational Constraint: The azetidine ring locks the substituents in a specific vector, reducing the entropic penalty upon binding compared to a flexible linear chain.
Figure 2: Strategic Application Logic (DOT Visualization)
Caption: Figure 2. Strategic utility of the azetidine scaffold in enhancing physicochemical properties and targeting specific therapeutic pathways.
Downstream Derivatization
The N-benzyl group is a temporary protecting group. It can be removed via catalytic hydrogenation (Pd/C, H₂) or reaction with 1-chloroethyl chloroformate (ACE-Cl) to yield the free amine 3-ethylazetidin-3-ol . This free amine can then be coupled to diverse pharmacophores.
Safety & Handling (MSDS Summary)
While specific toxicological data for CAS 1479587-49-9 is limited, handling should follow protocols for N-benzyl amines and azetidines .
-
Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). Potential respiratory irritant.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Azetidines can be sensitive to ring opening under highly acidic conditions or high heat.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3] Work within a fume hood.
References
-
ChemicalBook. (2025).[4] 1-Benzylazetidin-3-ol Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorg Med Chem. Retrieved from
-
BenchChem. (2025).[3] Grignard Reaction with Ethylmagnesium Bromide: Protocols and Safety. Retrieved from
-
PubChem. (2025).[5] Compound Summary: (1-Benzhydrylazetidin-3-yl)methanol.[5] Retrieved from
-
Google Patents. (1987). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives. Retrieved from
Sources
- 1. aksci.com [aksci.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]
- 5. (1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715 - PubChem [pubchem.ncbi.nlm.nih.gov]
